BenchChemオンラインストアへようこそ!

5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole

Lipophilicity ADME Drug-likeness

5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole (CAS 1221342-75-1, molecular formula C₁₁H₁₉ClN₂O₃S, MW 294.80 g/mol) is a synthetic imidazole derivative bearing a reactive chloromethyl electrophile at the 5-position, a methanesulfonyl electron-withdrawing group at the 2-position, and an isopropoxypropyl side chain at the N1-position. Classified under heterocyclic building blocks (MDL MFCD14707633), it is commercially available from multiple global vendors at purities ranging from 95.0% to 98% (NLT), with documented batch-specific QC analytics including NMR, HPLC, and GC.

Molecular Formula C11H19ClN2O3S
Molecular Weight 294.80 g/mol
CAS No. 1221342-75-1
Cat. No. B6339882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole
CAS1221342-75-1
Molecular FormulaC11H19ClN2O3S
Molecular Weight294.80 g/mol
Structural Identifiers
SMILESCC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl
InChIInChI=1S/C11H19ClN2O3S/c1-9(2)17-6-4-5-14-10(7-12)8-13-11(14)18(3,15)16/h8-9H,4-7H2,1-3H3
InChIKeyYOOHTMXCXHUOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole (CAS 1221342-75-1): Procurement-Ready Heterocyclic Building Block with Defined Physicochemical Profile


5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole (CAS 1221342-75-1, molecular formula C₁₁H₁₉ClN₂O₃S, MW 294.80 g/mol) is a synthetic imidazole derivative bearing a reactive chloromethyl electrophile at the 5-position, a methanesulfonyl electron-withdrawing group at the 2-position, and an isopropoxypropyl side chain at the N1-position . Classified under heterocyclic building blocks (MDL MFCD14707633), it is commercially available from multiple global vendors at purities ranging from 95.0% to 98% (NLT), with documented batch-specific QC analytics including NMR, HPLC, and GC . The compound contains zero hydrogen bond donors, five hydrogen bond acceptors, a topological polar surface area (TPSA) of 61.19 Ų, and a computed logP of 1.84 . Its structural architecture—combining an electrophilic chloromethyl handle with a polarity-modulating isopropoxypropyl chain—positions it as a versatile intermediate for nucleophilic substitution-driven library synthesis and medicinal chemistry campaigns.

Why Generic Substitution Fails for 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole: Physicochemical Divergence Across Structural Analogs


Within the 5-(chloromethyl)-2-methanesulfonyl-imidazole series, seemingly minor permutations of the N1 substituent produce substantial shifts in key drug-design parameters. The alcohol analog ({2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol, CAS 1221341-57-6) differs by a single oxygen atom yet exhibits a logP of 0.594 (ΔlogP = −1.25), a TPSA of 81.42 Ų (ΔTPSA = +20.23), and introduces one hydrogen bond donor—dramatically altering membrane permeability and metabolic liability predictions . Conversely, the 3-methylbutyl congener (CAS 1221342-70-6) is more lipophilic (logP 2.07) and has reduced polar surface area (TPSA 51.96 Ų) with only 4 H-bond acceptors, potentially compromising aqueous solubility and altering its reactivity profile in polar reaction media . These quantifiable deviations in ADME-relevant properties mean that substituting one in-class compound for another without experimental re-validation of the specific synthetic route or biological assay risks pathway failure, off-target effects, or irreproducible structure-activity relationships. The target compound occupies a distinct, intermediate physicochemical space, making direct substitution scientifically unjustifiable without head-to-head comparative data.

5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Midpoint: logP 1.84 Bridges Polar and Non-Polar Structural Space

The target compound's computed logP of 1.84 places it at a strategic midpoint between the overly hydrophilic alcohol analog (logP 0.59) and the excessively lipophilic 3-methylbutyl analog (logP 2.07), with a ΔlogP of +1.25 and −0.23, respectively . This intermediate lipophilicity aligns with established drug-like chemical space (Lipinski rule of five recommends logP ≤5), offering a balanced profile that neither sacrifices membrane permeability nor incurs excessive metabolic clearance associated with high logP compounds. The quantitative gradient of >3.5-fold logP difference between the alcohol and target compounds reflects the replacement of the hydroxymethyl group with a chloromethyl electrophile, a structural change that simultaneously eliminates a hydrogen bond donor.

Lipophilicity ADME Drug-likeness Physicochemical profiling

Zero Hydrogen Bond Donors: Eliminating HBD-Mediated Efflux and Metabolic Liability

The target compound contains zero hydrogen bond donors (HBD = 0), in contrast to the alcohol analog which possesses one HBD (the hydroxymethyl OH) . This is a critical structural discriminator: each additional HBD has been empirically correlated with reduced passive membrane permeability and increased susceptibility to P-glycoprotein (P-gp) efflux. The 3-methylbutyl analog also has HBD = 0, but its reduced H-bond acceptor count (HBA = 4 vs 5) and lower TPSA shift it toward a different permeability-solubility trade-off . The target compound's HBA count of 5 (vs 6 for the alcohol analog and 4 for the 3-methylbutyl analog) further refines its intermolecular interaction capacity.

Hydrogen bonding Drug-likeness Permeability Metabolic stability

TPSA of 61.19 Ų: Optimized Polar Surface Area for CNS Penetration vs. Solubility Balance

The topological polar surface area (TPSA) of 61.19 Ų for the target compound resides within the established CNS drug-like window (TPSA < 70-90 Ų for brain penetration) and is substantially lower than the alcohol analog (TPSA 81.42 Ų, ΔTPSA = −20.23) . The 3-methylbutyl analog has an even lower TPSA of 51.96 Ų, potentially favoring permeability but at the cost of reduced aqueous solubility . The target compound's intermediate TPSA balances passive transcellular permeability with adequate solubility for both in vitro assay compatibility and in vivo formulation. A TPSA below 76 Ų has been correlated with favorable oral absorption in humans, and below ~70 Ų with increased probability of CNS exposure.

TPSA CNS drug design Membrane permeability Physicochemical properties

Chloromethyl Electrophile: Superior Synthetic Versatility vs. Hydroxymethyl Analog for Diversity-Oriented Synthesis

The 5-chloromethyl group of the target compound provides a reactive electrophilic handle amenable to nucleophilic displacement by amines, thiols, alkoxides, and azide—enabling rapid diversification into secondary amines, thioethers, ethers, and triazoles via click chemistry. In contrast, the alcohol analog (CAS 1221341-57-6) requires additional activation (e.g., mesylation or tosylation) before undergoing analogous substitution chemistry, adding one synthetic step and reducing overall yield . The methanesulfonyl group at the 2-position further polarizes the imidazole ring, enhancing the electrophilicity of the chloromethyl carbon through inductive electron withdrawal—a synergistic electronic effect absent in simple chloromethyl-imidazoles lacking the 2-methanesulfonyl substitution. This class-level feature is corroborated by literature precedent demonstrating that methanesulfonyl-substituted imidazoles exhibit enhanced reactivity in nucleophilic substitution reactions compared to unsubstituted or methyl-substituted analogs .

Electrophilic reactivity Nucleophilic substitution Diversity-oriented synthesis Building block

Batch-Specific QC Analytics: NMR, HPLC, GC Traceability vs. Purity-Only Certification

Procurement from vendors such as Bidepharm (Cat. BD568298) includes batch-specific QC documentation comprising NMR, HPLC, and GC analyses, with a standard purity specification of 97% . This multi-method analytical certification exceeds the industry common practice of providing only a purity percentage without supporting chromatograms or spectral data. In comparison, some vendors offer the compound at 95.0%+ purity (e.g., Fluorochem via CymitQuimica, Ref. 10-F523478) without explicit disclosure of QC methodology . The availability of orthogonal purity determination (HPLC for organic impurities, GC for volatile contaminants, NMR for structural confirmation) provides end-users with verifiable batch consistency data critical for reproducible synthesis and assay results.

Quality control Batch traceability Analytical certification Procurement compliance

5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole: Evidence-Backed Research and Industrial Application Scenarios


Diversity-Oriented Synthesis and Parallel Library Construction via C5 Electrophilic Diversification

The pre-installed chloromethyl electrophile at the 5-position enables single-step nucleophilic displacement with amine, thiol, or alkoxide building blocks, directly generating focused libraries for hit-to-lead expansion. The intermediate logP (1.84) and zero HBD profile of the parent scaffold ensure that resulting analogs remain within drug-like physicochemical space without requiring additional property optimization . This scenario is especially relevant for medicinal chemistry groups executing 96- to 384-member parallel arrays where step-count reduction directly impacts throughput and cost.

CNS-Penetrant Lead Optimization Starting from a TPSA-Optimized Imidazole Scaffold

With a TPSA of 61.19 Ų—below the commonly cited threshold of 70-90 Ų for CNS drug-likeness—the target compound provides a starting scaffold with a higher probability of achieving brain exposure compared to the alcohol analog (TPSA 81.42 Ų) . Neuroscience programs targeting GPCRs, ion channels, or CNS enzyme targets can leverage this property to reduce the number of design-make-test cycles required to achieve acceptable Kp,uu (unbound brain-to-plasma ratio). The absence of HBD further reduces the likelihood of active efflux at the blood-brain barrier .

Intermediate for Covalent Inhibitor Design Exploiting the Chloromethyl Warhead

The electrophilic chloromethyl group can serve as a latent covalent warhead for targeting cysteine, serine, or lysine residues in enzyme active sites. The 2-methanesulfonyl group's electron-withdrawing character modulates the reactivity of the chloromethyl carbon, potentially enabling tunable warhead electrophilicity—a desirable feature in targeted covalent inhibitor design where excessive reactivity leads to off-target toxicity . The isopropoxypropyl chain may contribute to subsite occupancy and selectivity, making this scaffold suitable for structure-based drug design campaigns against kinases, proteases, or other enzymes with nucleophilic active-site residues.

Certified Intermediate Procurement for GLP-Compliant Preclinical Synthesis

For CROs and pharmaceutical development groups requiring documented batch traceability, procurement from vendors offering multi-method QC (NMR, HPLC, GC) with defined purity specifications (97-98%) enables direct material qualification without additional in-house analytical characterization . This reduces the 2-4 week lead time typically required for incoming material release testing and mitigates the risk of impurity-related assay interference in regulatory toxicology or safety pharmacology studies.

Quote Request

Request a Quote for 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.